2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide typically involves the reaction of 2-methoxyaniline with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: 2-chloro-N-(2-methoxyphenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2-methoxyaniline.
Scientific Research Applications
2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The presence of the nitro group can facilitate interactions with electron-rich sites on the target molecule, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-benzamide: Similar structure but with the methoxy group in a different position.
2-chloro-N-(3-methoxyphenyl)-benzamide: Similar structure with the methoxy group in the meta position.
2-chloro-N-(2,3-dimethoxyphenyl)-benzamide: Contains an additional methoxy group.
Uniqueness
2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The combination of a chloro group, a methoxy group, and a nitro group on the benzamide core provides a distinct electronic and steric environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClN2O4 |
---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-12(13)16-14(18)10-7-6-9(17(19)20)8-11(10)15/h2-8H,1H3,(H,16,18) |
InChI Key |
UEXGGYVWPMRYSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.